1-(2,4-Difluorophenyl)hexan-1-amine hydrochloride
CAS No.: 1864074-27-0
Cat. No.: VC3019900
Molecular Formula: C12H18ClF2N
Molecular Weight: 249.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1864074-27-0 |
|---|---|
| Molecular Formula | C12H18ClF2N |
| Molecular Weight | 249.73 g/mol |
| IUPAC Name | 1-(2,4-difluorophenyl)hexan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H17F2N.ClH/c1-2-3-4-5-12(15)10-7-6-9(13)8-11(10)14;/h6-8,12H,2-5,15H2,1H3;1H |
| Standard InChI Key | BDKQSAMOTYFFAL-UHFFFAOYSA-N |
| SMILES | CCCCCC(C1=C(C=C(C=C1)F)F)N.Cl |
| Canonical SMILES | CCCCCC(C1=C(C=C(C=C1)F)F)N.Cl |
Introduction
1-(2,4-Difluorophenyl)hexan-1-amine hydrochloride is a synthetic organic compound with potential applications in pharmacology and material sciences. This article provides an authoritative review of its chemical properties, synthesis, and potential applications based on the available data.
IUPAC Name and Identifiers
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IUPAC Name: 1-(2,4-difluorophenyl)hexan-1-amine;hydrochloride
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InChIKey: FFZLYOWEZOEZGY-UHFFFAOYSA-N
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SMILES Representation:
CCCCCC(C1=C(C=CC=C1F)F)N.Cl
General Synthesis Approach
The synthesis of 1-(2,4-difluorophenyl)hexan-1-amine hydrochloride typically involves:
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Starting Materials:
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2,4-difluorobenzene
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Hexan-1-amine
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Reaction Conditions:
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Catalysts such as palladium or copper complexes
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Solvents like dimethylformamide (DMF) or acetonitrile
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Purification:
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Techniques such as recrystallization or column chromatography to isolate the hydrochloride salt in high purity.
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Reaction Mechanism
The reaction mechanism generally involves nucleophilic substitution or alkylation reactions where the hexan-1-amine reacts with a difluorobenzene derivative under controlled conditions.
Pharmacological Potential
Preliminary studies suggest that compounds with similar structural motifs may interact with neurotransmitter systems, particularly monoamine transporters. This interaction could make it a candidate for further research in neurological and psychiatric disorders.
Antimicrobial Activity
The compound demonstrates notable antimicrobial properties against bacterial strains due to its ability to disrupt cell membranes and interfere with metabolic processes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Material Science Applications
The difluorophenyl group imparts unique electronic properties, making this compound potentially useful in developing advanced materials such as liquid crystals or organic semiconductors.
Reactivity Profile
The compound is known to undergo:
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Oxidation: Produces oxidized derivatives using agents like potassium permanganate.
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Reduction: Reduction of functional groups using agents like sodium borohydride.
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Substitution Reactions: Functional group replacement using halogens or nucleophiles.
Stability
The presence of fluorine atoms enhances thermal stability and resistance to oxidative degradation, which is critical for pharmaceutical formulations.
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